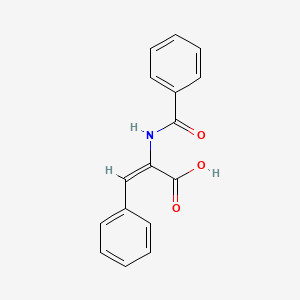

4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside

Übersicht

Beschreibung

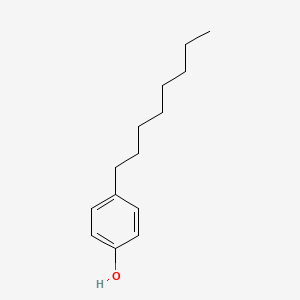

4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is a compound with the molecular formula C21H25NO10 and a molecular weight of 451.42 . It exhibits exceptional therapeutic efficacy against a multitude of ailments . This compound effectively targets and suppresses the proliferation of malignant cancer cells with remarkable precision . Moreover, it demonstrates promising outcomes in the management of bacterial and fungal infections .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride in refluxing 1,2-dichloroethane gave the corresponding β-glycosides in good yields .Molecular Structure Analysis

The IUPAC name of this compound is [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate . The InChI Key is FVQYHIYFHAVCLA-PFAUGDHASA-N .Chemical Reactions Analysis

While specific chemical reactions involving 4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside are not available in the retrieved data, the compound’s distinct molecular characteristics allow it to effectively target and suppress the proliferation of malignant cancer cells .Physical And Chemical Properties Analysis

The compound has a molecular formula of C21H25NO10 and a molecular weight of 451.42 . The InChI Key is FVQYHIYFHAVCLA-PFAUGDHASA-N .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside, focusing on six unique applications:

Enzyme Inhibition Studies

4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is a potent inhibitor of glycosidase enzymes . This property makes it valuable in studying enzyme-substrate interactions, which is crucial for understanding the mechanisms of enzyme action and for developing enzyme inhibitors as therapeutic agents.

Cancer Research

This compound exhibits significant therapeutic efficacy against various types of cancer . Its molecular structure allows it to target and suppress the proliferation of malignant cancer cells with high precision. This makes it a promising candidate for developing new anticancer drugs.

Antimicrobial Activity

4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside has demonstrated exceptional antimicrobial properties . It is effective against a range of bacterial and fungal infections, making it a potential candidate for developing new antimicrobial agents.

Pharmaceutical Testing

The compound is used as a high-quality reference standard in pharmaceutical testing . Its well-defined chemical properties ensure accurate and reliable results in various analytical procedures, which is essential for quality control in drug development and manufacturing.

Glycobiology Research

In glycobiology, this compound is used to study the structure and function of glycoconjugates . Its ability to inhibit glycosidases helps researchers understand the roles of carbohydrates in biological processes and disease mechanisms.

Synthetic Chemistry

4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is utilized in synthetic chemistry for the preparation of complex carbohydrate derivatives . Its unique structure allows for the synthesis of various glycosylated compounds, which are important in drug development and biochemical research.

Wirkmechanismus

Target of Action

The primary targets of 4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside are malignant cancer cells and microbial cells . This compound effectively suppresses the proliferation of these cells, demonstrating its potential in cancer therapy and antimicrobial treatment .

Mode of Action

4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside interacts with its targets by harnessing its distinct molecular characteristics . It is a potent inhibitor of the enzyme glycosidase , which plays a crucial role in the metabolism of carbohydrates. By inhibiting this enzyme, the compound disrupts the normal metabolic processes of the target cells, leading to their suppression .

Biochemical Pathways

The compound affects the carbohydrate metabolism pathway by inhibiting the glycosidase enzyme . This disruption can lead to the accumulation of undigested carbohydrates in the target cells, which can cause cellular stress and eventually lead to cell death .

Result of Action

The compound’s action results in the suppression of the proliferation of malignant cancer cells and microbial cells . This leads to a decrease in the growth and spread of these cells, demonstrating the compound’s therapeutic efficacy against cancer and microbial infections .

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO10/c1-11(24)22-18-20(30-14(4)27)19(29-13(3)26)17(10-28-12(2)25)32-21(18)31-16-7-5-15(9-23)6-8-16/h5-9,17-21H,10H2,1-4H3,(H,22,24)/t17-,18-,19-,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQYHIYFHAVCLA-PFAUGDHASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C=O)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)C=O)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426261 | |

| Record name | [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside | |

CAS RN |

15430-77-0 | |

| Record name | [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile](/img/structure/B7726415.png)

![N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B7726423.png)

![N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B7726430.png)

![4-[[3,5-Bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]butanoic acid](/img/structure/B7726466.png)

![2-oxo-2-phenylethyl {[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B7726473.png)

![2,4-dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B7726486.png)

![2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7726501.png)

![1-[(5Z)-4-oxo-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B7726503.png)